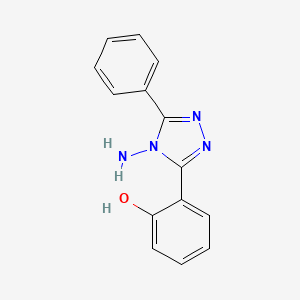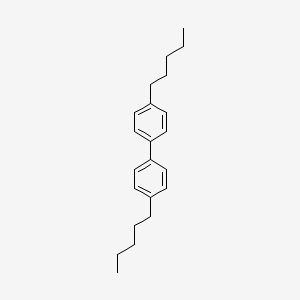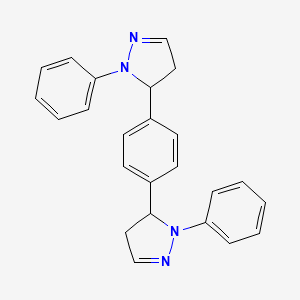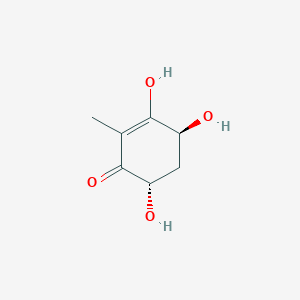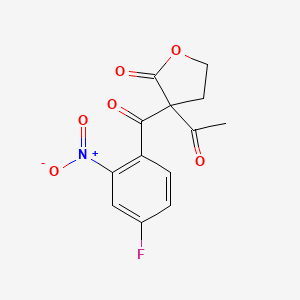![molecular formula C12H22O B14515618 2,4-Dimethyl-1-oxaspiro[5.5]undecane CAS No. 62809-63-6](/img/structure/B14515618.png)
2,4-Dimethyl-1-oxaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-1-oxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where a six-membered ring is fused to a five-membered ring through a single oxygen atom. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-oxaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where dienes such as methyl vinyl ketones react with dienophiles derived from cyclic CH-acids and aldehydes . Another approach includes the use of the Knoevenagel-Diels-Alder reaction, which involves the reaction of diterpenoid enone, aldehyde, and Meldrum’s acid in the presence of L-proline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-1-oxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,4-Dimethyl-1-oxaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying spirocyclic compounds’ stereochemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-1-oxaspiro[5.5]undecane involves its interaction with molecular targets through its spirocyclic structure. The flipping of the six-membered rings transforms the M enantiomer into the P enantiomer and vice versa, which can influence its biological activity . The compound’s chirality and conformational flexibility play a crucial role in its interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane: Similar structure but with an additional oxygen atom in the ring.
2,4-Dimethyl-2,4-diazaspiro[5.5]undecane: Contains nitrogen atoms instead of oxygen.
Uniqueness
2,4-Dimethyl-1-oxaspiro[5.5]undecane is unique due to its specific spirocyclic structure, which imparts distinct stereochemical properties and biological activities. Its ability to undergo enantiomeric inversion and its conformational flexibility make it a valuable compound for various scientific applications .
Propriétés
Numéro CAS |
62809-63-6 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
2,4-dimethyl-1-oxaspiro[5.5]undecane |
InChI |
InChI=1S/C12H22O/c1-10-8-11(2)13-12(9-10)6-4-3-5-7-12/h10-11H,3-9H2,1-2H3 |
Clé InChI |
WEEFGGOQQXEXJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OC2(C1)CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine](/img/structure/B14515538.png)
![2-[(Methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14515546.png)

![2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-](/img/structure/B14515563.png)
![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)
